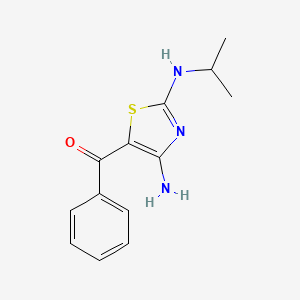
7-Chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one
概要
説明
7-Chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one is a derivative of the chromen-4-one family, which is known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 3rd position, and a 4-methylphenyl group at the 2nd position of the chromen-4-one core structure. These structural features contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. For this compound, the starting materials would include 4-methylphenol, 7-chloro-4-hydroxycoumarin, and a suitable β-ketoester. The reaction is usually carried out under reflux conditions with a catalyst such as aluminum chloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
化学反応の分析
Types of Reactions
7-Chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 7-chloro-3-oxo-2-(4-methylphenyl)chromen-4-one.
Reduction: 7-chloro-3-hydroxy-2-(4-methylphenyl)chroman.
Substitution: 7-substituted-3-hydroxy-2-(4-methylphenyl)chromen-4-one derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases such as cancer, Alzheimer’s, and microbial infections.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
作用機序
The biological activity of 7-chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: Similar structure but with a methoxy group instead of a chlorine atom.
7-Chloro-4-hydroxy-2H-chromen-2-one: Lacks the 4-methylphenyl group.
7-Hydroxy-3-phenyl-4H-chromen-4-one: Similar core structure but different substituents
Uniqueness
The presence of the chlorine atom at the 7th position and the 4-methylphenyl group at the 2nd position makes 7-chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one unique. These substituents contribute to its distinct chemical reactivity and biological activity, differentiating it from other chromen-4-one derivatives .
特性
IUPAC Name |
7-chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-2-4-10(5-3-9)16-15(19)14(18)12-7-6-11(17)8-13(12)20-16/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQWQZVDDXRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-DIETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3749113.png)

![1-(2-methylphenyl)-4-[3-(1-naphthyl)acryloyl]piperazine](/img/structure/B3749127.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide](/img/structure/B3749129.png)
![N-[4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B3749131.png)
![2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B3749139.png)
![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3749142.png)

![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B3749158.png)
![7-METHOXY-3-[4-(2-PHENYLETHYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B3749166.png)
![3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B3749169.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}azepane](/img/structure/B3749184.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B3749192.png)

